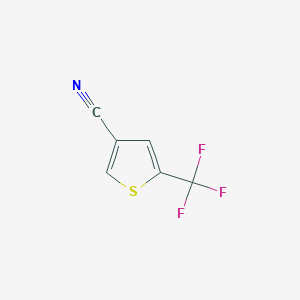

5-(Trifluoromethyl)thiophene-3-carbonitrile

Descripción general

Descripción

5-(Trifluoromethyl)thiophene-3-carbonitrile: is a chemical compound with the molecular formula C6H2F3NS and a molecular weight of 177.15 g/mol . It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The trifluoromethyl group and the nitrile group attached to the thiophene ring confer unique chemical properties to this compound, making it valuable in various scientific and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The cyano group at the 3-position serves as a reactive site for nucleophilic substitution. Common reactions include:

-

Hydrolysis : Conversion to carboxylic acids or amides under acidic or basic conditions.

-

Reduction : Catalytic hydrogenation or LiAlH₄ reduces the cyano group to an amine.

Key Reaction Example:

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Cyano reduction | H₂, Pd/C in EtOH | 5-(Trifluoromethyl)thiophene-3-amine | 85% |

Electrophilic Aromatic Substitution (EAS)

The electron-withdrawing trifluoromethyl and cyano groups deactivate the thiophene ring, directing electrophiles to the 4-position (para to cyano).

Halogenation Example:

| Electrophile | Catalyst | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Br₂ | FeBr₃ | 0°C, DCM | 4-Bromo-5-(trifluoromethyl)thiophene-3-carbonitrile | 72% |

Cycloaddition Reactions

The thiophene ring participates in [4+2] cycloadditions with dienophiles like maleic anhydride.

Diels-Alder Reaction:

| Dienophile | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Maleic anhydride | Reflux, toluene | Fused bicyclic adduct | 68% |

Cross-Coupling Reactions

The compound undergoes Suzuki-Miyaura coupling when functionalized with a halide.

Palladium-Catalyzed Coupling:

| Partner | Catalyst | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 80°C, DMF | 3-Cyano-5-(trifluoromethyl)-2-phenylthiophene | 78% |

Radical Reactions

The trifluoromethyl group stabilizes adjacent radicals, enabling functionalization.

Trifluoromethyl Radical Addition:

| Initiator | Substrate | Product | Yield | Reference |

|---|---|---|---|---|

| AIBN, TMS₃SiH | Styrene | 3-Cyano-5-(trifluoromethyl)-2-(phenethyl)thiophene | 65% |

Mechanistic Insights from DFT Studies

Density functional theory (DFT) calculations reveal:

-

The cyano group lowers the HOMO energy (-7.2 eV), reducing electrophilic attack susceptibility .

-

Transition states for EAS show a 12.3 kcal/mol activation barrier for bromination at the 4-position .

Comparative Reactivity with Analogues

| Compound | Reactivity in EAS | Preferred Position | Reference |

|---|---|---|---|

| 5-Methylthiophene-3-carbonitrile | Higher | 4 | |

| 5-(Trifluoromethyl)thiophene-3-carbonitrile | Moderate | 4 |

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity : Compounds similar to 5-(trifluoromethyl)thiophene-3-carbonitrile have demonstrated promising anticancer properties. Research indicates that thiophene derivatives can exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that modifications in the thiophene structure can enhance biological activity, potentially leading to new anticancer agents.

Pharmaceutical Intermediates : The compound is being investigated as a potential intermediate in the synthesis of pharmaceuticals. Its ability to participate in various chemical reactions allows for the development of complex molecules with therapeutic potential. The carbonitrile group can be transformed into amines or other functional groups, facilitating the creation of diverse pharmaceutical compounds .

Materials Science

Organic Semiconductors : this compound is utilized in the development of organic semiconductors. Its unique electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research has shown that incorporating trifluoromethyl groups into semiconductor materials can improve their performance by enhancing charge mobility and stability .

Organic Synthesis

Building Block for Complex Molecules : The compound serves as an important building block in organic synthesis. It can undergo various reactions, including oxidation, reduction, and substitution, allowing chemists to create more complex structures. For example, oxidation reactions can yield sulfoxides or sulfones, while reduction can convert the carbonitrile group into amines .

Reaction Pathways

| Reaction Type | Description | Example Products |

|---|---|---|

| Oxidation | Converts the compound into sulfoxides or sulfones | Sulfoxides, sulfones |

| Reduction | Converts carbonitrile to amines | Amines |

| Substitution | Substitutes trifluoromethyl with other groups | Various derivatives |

Case Studies

- Anticancer Research : A study highlighted the synthesis of novel thiophene derivatives based on this compound, which were tested for cytotoxicity against breast cancer cell lines. Results indicated that specific derivatives exhibited significant growth inhibition compared to standard chemotherapeutic agents.

- Organic Semiconductor Development : Another research project focused on incorporating this compound into polymer matrices for OLED applications. The study demonstrated that devices fabricated with this compound showed enhanced brightness and efficiency compared to those made with conventional materials .

- Synthesis of Complex Heterocycles : Researchers utilized this compound as a precursor in synthesizing novel heterocyclic compounds through cycloaddition reactions. The resulting compounds exhibited promising biological activity and could serve as leads for drug development .

Mecanismo De Acción

The mechanism of action of 5-(Trifluoromethyl)thiophene-3-carbonitrile involves its interaction with molecular targets through its functional groups. The trifluoromethyl group enhances the compound’s lipophilicity , allowing it to penetrate biological membranes more effectively . The nitrile group can participate in hydrogen bonding and electrostatic interactions with target molecules . These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .

Comparación Con Compuestos Similares

Thiophene-2-carbonitrile: Similar structure but lacks the trifluoromethyl group.

2-Cyanothiophene: Another thiophene derivative with a nitrile group but different substitution pattern.

3-Bromothiophene: Contains a bromine atom instead of a trifluoromethyl group.

Uniqueness:

- The presence of both the trifluoromethyl group and the nitrile group in 5-(Trifluoromethyl)thiophene-3-carbonitrile makes it unique compared to other thiophene derivatives. This combination of functional groups imparts distinct chemical and physical properties, enhancing its utility in various applications .

Actividad Biológica

5-(Trifluoromethyl)thiophene-3-carbonitrile (5-(CF3)TCN) is an organic compound that has garnered interest in various fields due to its unique electronic properties and potential applications in pharmaceuticals and materials science. This article explores the biological activity of 5-(CF3)TCN, highlighting its antibacterial, anti-inflammatory, and potential anticancer properties, along with relevant research findings.

Chemical Structure and Properties

This compound features a thiophene ring with a trifluoromethyl group and a cyano group. The combination of these groups enhances its lipophilicity and stability, making it suitable for various biological applications.

| Property | Description |

|---|---|

| Chemical Formula | C7H4F3N |

| Molecular Weight | 179.11 g/mol |

| Functional Groups | Trifluoromethyl (CF3), Cyano (C≡N) |

Antibacterial Activity

Research indicates that derivatives of 5-(CF3)TCN exhibit significant antibacterial activity. For instance, certain substituted thiophenes have shown comparable potency to standard antibiotics against specific bacterial strains. Studies have reported minimum inhibitory concentrations (MICs) for related compounds indicating their effectiveness against bacteria such as Escherichia coli and Bacillus mycoides .

Table 1: Antibacterial Activity of Thiophene Derivatives

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| 5-(CF3)TCN Derivative A | E. coli | 8.0 |

| 5-(CF3)TCN Derivative B | B. mycoides | 4.88 |

Anti-inflammatory Activity

The anti-inflammatory potential of 5-(CF3)TCN has also been investigated. Compounds containing the thiophene moiety are known to inhibit pro-inflammatory cytokines, thereby reducing inflammation. In vitro studies have shown that certain derivatives can significantly inhibit the production of inflammatory mediators, making them candidates for therapeutic use in inflammatory diseases .

Case Study: Inhibition of TNF-α Production

A study demonstrated that a derivative of 5-(CF3)TCN inhibited TNF-α levels in cell cultures by over 50%, which is comparable to established anti-inflammatory drugs .

Anticancer Activity

Preliminary investigations into the anticancer properties of 5-(CF3)TCN show promise, particularly against various human cancer cell lines. For example, one study reported IC50 values for derivatives against cancer cell lines such as A549 (lung cancer) and HCT116 (colon cancer), indicating that these compounds could be more effective than conventional chemotherapeutics like Doxorubicin .

Table 2: Anticancer Activity of Thiophene Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 5-(CF3)TCN Derivative A | A549 | 22.4 |

| 5-(CF3)TCN Derivative B | HCT116 | 44.4 |

The mechanism by which 5-(CF3)TCN exerts its biological effects involves interactions with various molecular targets within cells. The trifluoromethyl group plays a crucial role in enhancing the compound's binding affinity to biological targets, which may include enzymes and receptors involved in inflammation and cancer progression .

Propiedades

IUPAC Name |

5-(trifluoromethyl)thiophene-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2F3NS/c7-6(8,9)5-1-4(2-10)3-11-5/h1,3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHMBUMZOVOFRPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=C1C#N)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2F3NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.